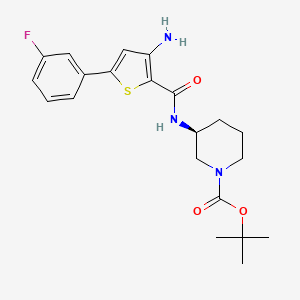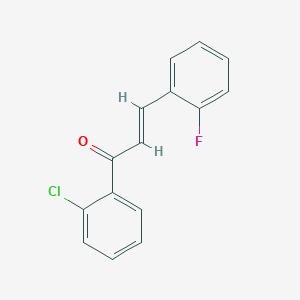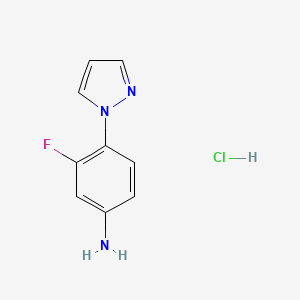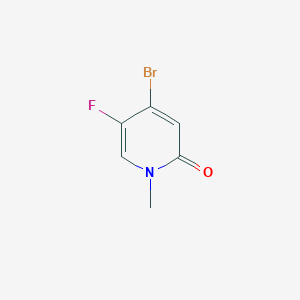
4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one
Overview
Description
4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one is a chemical compound with the molecular formula C₃H₃BrN₂ and a molecular weight of 146.973 g/mol . It is also known by other names such as 4-Bromopyrazole and 4-Brompyrazole .
Molecular Structure Analysis
The molecular structure of 4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one consists of a pyridine ring substituted with bromine and fluorine atoms. The IUPAC Standard InChI representation is: InChI=1S/C3H3BrN2/c4-3-1-5-6-2-3/h1-2H, (H,5,6) . The compound’s InChIKey is: WVGCPEDBFHEHEZ-UHFFFAOYSA-N .
Scientific Research Applications
MEK Inhibitors in Cancer Research
4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one derivatives have been identified as potent and selective inhibitors of mitogen-activated protein kinase kinase (MEK) 1,2, which plays a significant role in cancer tumorigenesis. These inhibitors demonstrate excellent cellular potency and good pharmacokinetic properties. They have shown effectiveness in inhibiting ERK phosphorylation in mouse xenograft studies, indicating potential applications in cancer treatment research (Wallace et al., 2006).
Synthesis of Novel Pyridine-Based Derivatives
Research has also focused on the synthesis of novel pyridine derivatives using 4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one. These derivatives are synthesized through palladium-catalyzed Suzuki cross-coupling reactions, producing compounds with potential as chiral dopants for liquid crystals and other applications. Some of these derivatives have shown significant biological activities, such as anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).
Halogen-Rich Intermediate for Synthesis
5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a compound closely related to 4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one, has been used as a halogen-rich intermediate for synthesizing pentasubstituted pyridines. These pyridines are valuable as potential building blocks in medicinal chemistry, highlighting the importance of halogen-substituted pyridines in synthetic chemistry (Wu et al., 2022).
Chemoselective Amination
The chemoselective functionalization of related halogenated pyridines, such as 5-bromo-2-chloro-3-fluoropyridine, has been studied. This involves catalytic amination conditions leading to selective substitution reactions. Understanding these reactions is crucial for the development of specific compounds in pharmaceutical and chemical research (Stroup et al., 2007).
properties
IUPAC Name |
4-bromo-5-fluoro-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-9-3-5(8)4(7)2-6(9)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLYEFGFRWMIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732543 | |
| Record name | 4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one | |
CAS RN |
1193334-87-0 | |
| Record name | 4-Bromo-5-fluoro-1-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193334-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

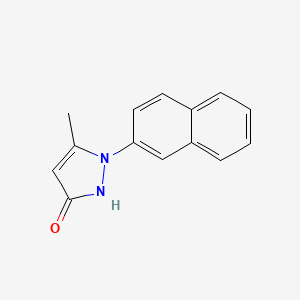
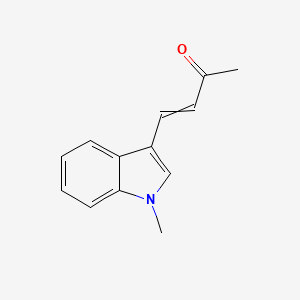
![2-[(2-Furylmethyl)amino]pentanedioic acid](/img/structure/B3089371.png)
![[(1R,2R)-2-Azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate](/img/structure/B3089381.png)
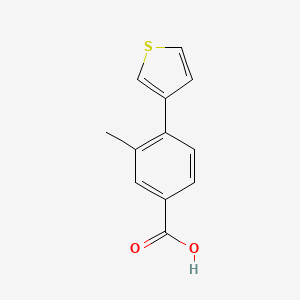

![2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane](/img/structure/B3089401.png)
![N-[(3-chlorophenyl)methyl]cyclopentanamine](/img/structure/B3089407.png)
